3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid
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Overview
Description
3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of a benzyloxy group, a fluorine atom, and a methyl group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols .
Mode of Action
Boronic acids are known to interact with their targets via the formation of cyclic boronate esters with 1,2- or 1,3-diols present in biological molecules . This interaction can lead to changes in the activity of the target molecule.
Biochemical Pathways
Boronic acids are known to interfere with various biochemical pathways due to their ability to form covalent bonds with diols .
Pharmacokinetics
Boronic acids are generally well-absorbed and can distribute throughout the body due to their small size and polarity .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in the activity of these targets, potentially leading to various cellular effects .
Action Environment
The action of 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of boronate esters, with a lower pH favoring the formation of these esters . Additionally, the presence of other diol-containing molecules can compete with the target for binding to the boronic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Functional Group Introduction: The benzyloxy, fluoro, and methyl groups are introduced through various substitution reactions, which may involve reagents like benzyl alcohol, fluorinating agents, and methylating agents.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale borylation and substitution reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions, depending on the desired substitution.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Boronate esters.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Methylphenylboronic acid
- Benzyloxyphenylboronic acid
Comparison: 3-(Benzyloxy)-2-fluoro-5-methylphenylboronic acid is unique due to the combination of its substituents. The presence of the benzyloxy group provides additional steric and electronic effects, while the fluoro and methyl groups further modify its reactivity and binding properties. Compared to similar compounds, it offers a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-fluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-7-12(15(17)18)14(16)13(8-10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEHWXNRIWYFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OCC2=CC=CC=C2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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